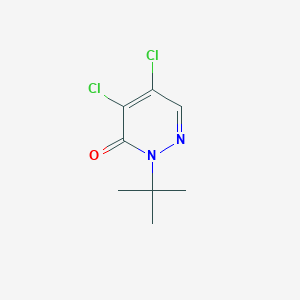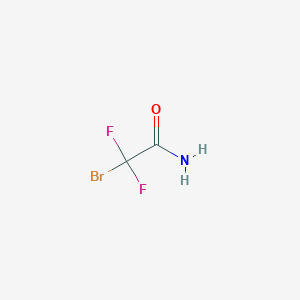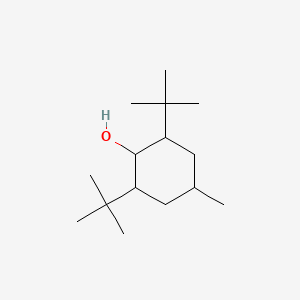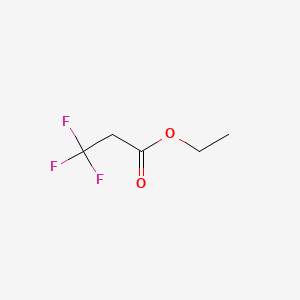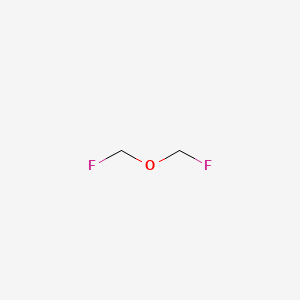
Bis(fluoromethyl)ether
Overview
Description
Bis(fluoromethyl)ether is an organic compound with the molecular formula C₂H₄F₂O. It is a colorless liquid that is used in various chemical applications. The compound is known for its unique properties due to the presence of fluorine atoms, which impart distinct chemical and physical characteristics.
Preparation Methods
The synthesis of bis(fluoromethyl)ether typically involves the reaction of fluoromethyl compounds under specific conditions. One common method is the reaction of fluoromethyl alcohols with a dehydrating agent to form the ether linkage. Industrial production methods may involve the use of fluorinating agents such as bromine trifluoride (BrF₃) to introduce the fluorine atoms into the molecular structure .
Chemical Reactions Analysis
Bis(fluoromethyl)ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert this compound into simpler fluorinated compounds.
Scientific Research Applications
Bis(fluoromethyl)ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into molecules, which can alter their reactivity and stability.
Biology: Fluorinated compounds are often used in biological studies due to their ability to mimic hydrogen atoms and influence biological pathways.
Mechanism of Action
The mechanism by which bis(fluoromethyl)ether exerts its effects involves the interaction of its fluorine atoms with molecular targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon atoms, influencing the compound’s reactivity and stability. The presence of fluorine can also affect the compound’s ability to interact with biological receptors and enzymes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Bis(fluoromethyl)ether can be compared to other fluorinated ethers, such as trifluoromethyl ethers and chloromethyl ethers. While all these compounds contain fluorine atoms, this compound is unique due to its specific molecular structure and the presence of two fluoromethyl groups. This gives it distinct chemical properties and reactivity patterns compared to other similar compounds .
Properties
IUPAC Name |
fluoro(fluoromethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2O/c3-1-5-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAMQLNREKTWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OCF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371091 | |
| Record name | Fluoromethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-51-1 | |
| Record name | Fluoromethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and physical properties of Bis(fluoromethyl)ether?
A1: this compound (C₂H₄F₂O) has a molecular weight of 82.05 g/mol. [] It exists as a colorless liquid at room temperature with a melting point of -70°C and a boiling point of 34°C. [] The molecule exhibits conformational flexibility, with studies indicating the presence of different conformers in the gas phase. []
Q2: What are the primary applications of this compound?
A2: While this compound itself may not have direct applications, it serves as a valuable precursor in the synthesis of other fluorinated compounds. Notably, it is utilized in the production of difluoromethane (CH₂F₂), a crucial refrigerant and blowing agent. [] Furthermore, research suggests its potential use in compositions for cleaning agents, blowing agents for polymers, aerosol propellants, and various other industrial applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


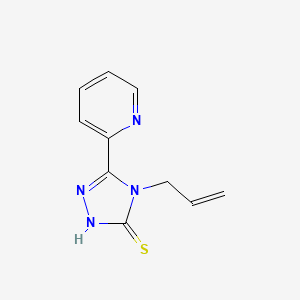
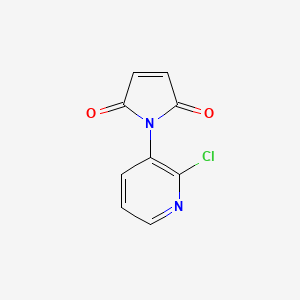


![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)
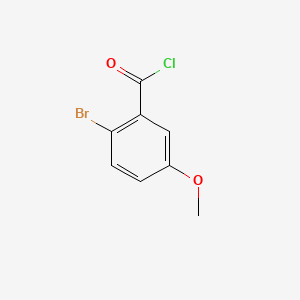
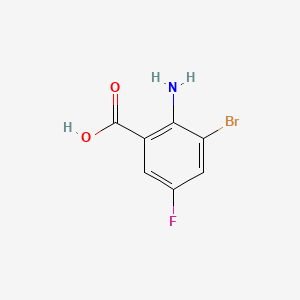
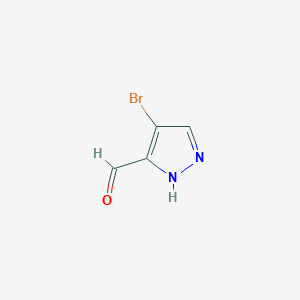

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)
